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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-Cyanine5
azide (Sulfo-Cy5 azide) in super-resolution microscopy, specifically Stochastic Optical

Reconstruction Microscopy (STORM). Sulfo-Cy5 azide is a water-soluble, bright, and

photostable far-red fluorescent dye ideal for high-resolution imaging. Its azide functionality

allows for covalent labeling of alkyne-modified biomolecules via click chemistry, offering a

highly specific and bioorthogonal method for attaching fluorophores to targets of interest.

Introduction to Sulfo-Cy5 Azide in STORM
Sulfo-Cyanine5 (Sulfo-Cy5) is a sulfonated cyanine dye that exhibits excellent photophysical

properties for STORM.[1] When used in conjunction with a thiol-containing imaging buffer,

Sulfo-Cy5 can be induced to "blink," a stochastic process of switching between a fluorescent

"on" state and a dark "off" state, which is the fundamental principle of STORM.[1][2] This

blinking allows for the temporal separation of individual fluorophore emissions, enabling their

precise localization to reconstruct a super-resolution image that surpasses the diffraction limit

of light.[2]

The azide group on Sulfo-Cy5 azide allows for its specific attachment to biomolecules that

have been metabolically, enzymatically, or chemically modified to contain a terminal alkyne.
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This bioorthogonal click chemistry approach provides a powerful tool for labeling proteins,

nucleic acids, and other molecules within cells with minimal perturbation.[3][4]

Data Presentation: Properties of Sulfo-Cy5 Azide
The following tables summarize the key quantitative data for Sulfo-Cy5 azide and its

performance in STORM.

Table 1: Spectroscopic and Physical Properties of Sulfo-Cyanine5 Azide

Property Value References

Excitation Maximum (λex) ~646 - 648 nm [5][6]

Emission Maximum (λem) ~662 - 671 nm [5][7]

Molar Extinction Coefficient ~250,000 - 271,000 cm⁻¹M⁻¹ [5]

Fluorescence Quantum Yield ~0.2 - 0.28 [7][8]

Molecular Weight ~833 g/mol [5][9]

Solubility High in water, DMSO, DMF [5][8]

Table 2: Photophysical Properties and Performance in STORM (based on Cy5/Alexa Fluor 647

as a close analog)
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Parameter Typical Value
Significance in
STORM

References

Photon Yield per

Switching Event

High (~4000-6000

photons)

Determines

localization precision.

Higher photon yield

leads to better

resolution.

[10][11][12]

On/Off Duty Cycle Low (~0.001)

The fraction of time

the fluorophore is in

the "on" state. A low

duty cycle is crucial to

ensure only a sparse

subset of fluorophores

are active at any given

time, preventing

spatial overlap.

[10][11][12]

Number of Switching

Cycles
High (hundreds)

The number of times a

fluorophore can be

switched on and off

before

photobleaching. A

high number of cycles

allows for the

collection of more

localization events,

leading to a higher

quality super-

resolution image.

[2][13]

Photostability High Resistant to

photobleaching,

allowing for longer

imaging times and the

acquisition of a

sufficient number of

[1]
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frames for image

reconstruction.

Experimental Protocols
Here we provide detailed protocols for labeling intracellular proteins with Sulfo-Cy5 azide using

click chemistry and subsequent STORM imaging.

Protocol for Intracellular Protein Labeling via Click
Chemistry
This protocol describes the metabolic incorporation of an alkyne-containing amino acid into

cellular proteins, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with Sulfo-

Cy5 azide.

Materials:

Cells of interest

Cell culture medium

L-azidohomoalanine (AHA) or homopropargylglycine (HPG) (alkyne-containing methionine

analogs)

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)

Sulfo-Cyanine5 azide

Copper(II) sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA) as a copper-chelating ligand

Sodium ascorbate

DMSO

Procedure:

Metabolic Labeling:

Culture cells to the desired confluency.

Replace the normal culture medium with methionine-free medium.

Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine

pools.

Add the alkyne-containing amino acid analog (AHA or HPG) to the methionine-free

medium at a final concentration of 25-50 µM.

Incubate the cells for 4-18 hours to allow for incorporation of the analog into newly

synthesized proteins.

Cell Fixation and Permeabilization:

Wash the cells three times with warm PBS.

Fix the cells with fixation buffer for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

Wash the cells three times with PBS.

Click Chemistry Reaction:

Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL:
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445 µL of PBS

10 µL of 50 mM CuSO₄ solution (final concentration: 1 mM)

10 µL of 50 mM THPTA/TBTA solution (final concentration: 1 mM)

10 µL of 10 mM Sulfo-Cy5 azide in DMSO (final concentration: 200 µM)

25 µL of 100 mM sodium ascorbate (freshly prepared) (final concentration: 5 mM)

Vortex the click reaction cocktail gently.

Add the cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at

room temperature, protected from light.

Wash the cells three times with PBS.

Post-labeling Washes and Mounting:

Wash the cells an additional three times with PBS for 5 minutes each to remove any

unbound dye.

The sample is now ready for STORM imaging. Mount the coverslip on a slide with a

suitable STORM imaging buffer.

Protocol for STORM Imaging
This protocol outlines the preparation of a standard STORM imaging buffer and the general

procedure for acquiring STORM data.

Materials:

Labeled cells on a coverslip

STORM imaging buffer components:

Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
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GLOX solution: 14 mg glucose oxidase, 50 µL catalase (17 mg/mL) in 200 µL Buffer A

1 M Cysteamine (MEA) or 1 M β-mercaptoethanol (BME) in water (pH adjusted to 7.5-8.0)

Microscope slide

Procedure:

Preparation of STORM Imaging Buffer (MEA-based):

Prepare Buffer A, Buffer B, and the GLOX solution. GLOX solution can be stored at 4°C

for up to a week.

Immediately before imaging, prepare the final imaging buffer. For 700 µL of imaging buffer:

623 µL of Buffer B

7 µL of GLOX solution

70 µL of 1 M MEA (final concentration: 100 mM)

Gently mix the components.

Sample Mounting:

Place the coverslip with the labeled cells onto a microscope slide with a drop of the freshly

prepared STORM imaging buffer.

Seal the coverslip to prevent evaporation and oxygen entry.

STORM Data Acquisition:

Use a super-resolution microscope equipped for STORM.

Use a high numerical aperture (NA ≥ 1.4) objective.

Illuminate the sample with a 640-647 nm laser at a high power density (typically 1-2

kW/cm²) to induce photoswitching of the Sulfo-Cy5 molecules.[14]
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A lower power 405 nm laser can be used to assist in the reactivation of the fluorophores

from the dark state if needed.[13]

Acquire a time series of 10,000 to 40,000 frames with a typical exposure time of 10-30 ms

per frame.[10]

The collected data will be a series of images where individual, well-separated fluorophores

appear in each frame.

Image Reconstruction:

Process the raw data using appropriate STORM analysis software.

The software will localize the center of each fluorescent spot in each frame with sub-pixel

accuracy and reconstruct a super-resolution image from the thousands of localization

events.

Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
Caption: Experimental workflow for STORM imaging with Sulfo-Cy5 azide.
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Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
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Caption: Principle of fluorophore photoswitching in STORM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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